molecular formula C25H25N5O B13507598 6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile

6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile

Cat. No.: B13507598
M. Wt: 411.5 g/mol
InChI Key: FLEOOAPARZKYII-UHFFFAOYSA-N
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Description

6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the isoindole, pyrazole, and pyridine rings, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains .

Mechanism of Action

The mechanism of action of 6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile is unique due to its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

3-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)20-7-8-22(28-23(20)12-26)17-5-6-18-14-29(2)24(31)21(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3

InChI Key

FLEOOAPARZKYII-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C4=CC5=C(CN(C5=O)C)C=C4)C#N

Origin of Product

United States

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